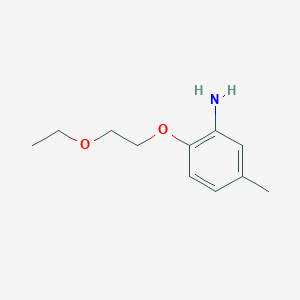

2-(2-Ethoxyethoxy)-5-methylaniline

Description

Significance of Aromatic Amine Scaffolds in Modern Organic Chemistry

Aromatic amines, with aniline (B41778) as the parent compound, are a class of organic molecules of fundamental importance. The presence of an amino group directly attached to an aromatic ring makes them versatile building blocks in the synthesis of a vast array of more complex molecules. chem960.comintlab.org Their nucleophilic character allows them to participate in a wide range of chemical transformations, forming the basis for many dyes, polymers, and agrochemicals. chem960.comaablocks.com The reactivity of the aromatic ring itself is also significantly influenced by the amino group, which acts as a powerful activating group, facilitating electrophilic substitution reactions. intlab.org This dual reactivity of the amino group and the aromatic ring underpins the significance of the aniline scaffold in synthetic organic chemistry.

The ability to form stable diazonium salts, which can then be converted into a wide variety of other functional groups, further cements the role of aromatic amines as pivotal intermediates in multi-step syntheses. chembk.com The exploration of substituted anilines continues to be a vibrant field of research, as chemists seek to modulate the electronic and steric properties of these scaffolds to achieve specific functionalities. chemicalbook.comchem960.com

Role of Ethoxyether Chains in Molecular Design and Functionalization

Ethoxyether chains, characterized by repeating ethoxy (-OCH2CH2-) units, are prized in molecular design for their ability to confer a unique set of properties upon a molecule. Their flexible and polar nature can significantly influence solubility, particularly in aqueous or polar organic solvents. This is a direct consequence of the ether oxygens' ability to act as hydrogen bond acceptors. chemsrc.com

Beyond enhancing solubility, these polyether chains can impact a molecule's conformation and binding capabilities. The flexible nature of the ether linkages allows the chain to adopt various spatial arrangements, which can be crucial for interactions with biological targets or for the self-assembly of molecular structures. Furthermore, the introduction of a polyether moiety can modulate a molecule's lipophilicity, a critical parameter in the design of new materials.

Structural Context of 2-(2-Ethoxyethoxy)-5-methylaniline within the Aniline Class

This specific arrangement of functional groups suggests a molecule with a blend of properties. The aniline core provides the basicity and reactivity associated with aromatic amines. chem960.com The methyl group, being an electron-donating group, can subtly influence the reactivity of the aromatic ring. The ethoxyethoxy side chain, with its polar ether linkages, is expected to enhance the compound's solubility in polar solvents and introduce conformational flexibility.

| Property | Value |

| CAS Number | 946773-50-8 |

| Molecular Formula | C11H17NO2 |

| Molecular Weight | 195.26 g/mol |

Overview of Research Trajectories for Aryl Ether Amines

Research into aryl ether amines, the broader class to which this compound belongs, is driven by the quest for molecules with tailored properties for specific applications. One major research trajectory involves the synthesis of novel monomers for high-performance polymers. The incorporation of flexible ether linkages into the polymer backbone can lead to materials with improved processability, thermal stability, and specific mechanical properties.

Another significant area of investigation is the use of aryl ether amines as intermediates in the synthesis of complex organic molecules. The presence of both an amine and an ether functionality allows for selective chemical modifications at different parts of the molecule, making them valuable synthons in multi-step synthetic routes. Furthermore, the development of new catalytic systems for the efficient and selective synthesis of substituted aryl ether amines remains an active area of research, aiming to provide access to a wider range of molecular structures with novel properties. chembk.com

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyethoxy)-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-13-6-7-14-11-5-4-9(2)8-10(11)12/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVYLJWUZKEVLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Pathways of 2 2 Ethoxyethoxy 5 Methylaniline

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2-(2-ethoxyethoxy)-5-methylaniline is susceptible to electrophilic aromatic substitution (EAS) due to the presence of electron-donating groups: the amino group, the ethoxyethoxy group, and the methyl group. These substituents increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.comfiveable.me The general mechanism for EAS involves two main steps: the attack of the aromatic ring on an electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

| Reaction Type | Typical Reagents | Predicted Major Products |

| Nitration | HNO₃/H₂SO₄ | 2-(2-Ethoxyethoxy)-5-methyl-4-nitroaniline, 2-(2-Ethoxyethoxy)-5-methyl-6-nitroaniline |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 4-Bromo-2-(2-ethoxyethoxy)-5-methylaniline, 6-Bromo-2-(2-ethoxyethoxy)-5-methylaniline |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(3-(2-Ethoxyethoxy)-4-methylphenyl)ethan-1-one (after protection of the amine) |

Nucleophilic Substitution Reactions Involving Aniline (B41778) Nitrogen

While the aniline nitrogen is primarily nucleophilic, under certain conditions, it can be involved in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is sufficiently activated by strong electron-withdrawing groups. nih.gov However, for this compound, direct nucleophilic substitution at the aniline nitrogen is not a typical reaction pathway. Instead, the aniline nitrogen's lone pair of electrons makes it a potent nucleophile, readily attacking electrophilic centers. ucalgary.ca The resonance of the nitrogen's lone pair with the aromatic ring can decrease its nucleophilicity compared to aliphatic amines. ucalgary.ca In protic solvents, the reaction of anilines with certain activated aromatic compounds can be general-base catalyzed. psu.edu

Derivatization at the Amine Functionality

The primary amine group is a key site for various derivatization reactions, allowing for the synthesis of a wide array of derivatives with potentially new chemical and physical properties. nih.govsigmaaldrich.com

The aniline nitrogen can undergo alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism where the amine acts as the nucleophile. mdpi.com The reaction can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts with excess alkylating agent. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions.

Acylation and formylation of the amine group are common transformations. mdpi.com Acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Formylation can be carried out using various reagents, including formic acid or its derivatives. mdpi.com These reactions are important for protecting the amine group or for synthesizing amides with specific properties. For instance, formylation of amines can be achieved using formic acid with catalysts like TiO₂-P25. mdpi.com The use of 1,3,5-triazines in polyphosphoric acid has also been reported for the formylation and acetylation of other aromatic compounds. researchgate.net

| Reaction | Reagent | Product Type |

| Acetylation | Acetic anhydride, Acetyl chloride | N-(2-(2-Ethoxyethoxy)-5-methylphenyl)acetamide |

| Formylation | Formic acid, Triethyl orthoformate | N-(2-(2-Ethoxyethoxy)-5-methylphenyl)formamide |

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. youtube.compsu.edu This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comyoutube.com Schiff bases are versatile intermediates in organic synthesis and can form stable complexes with metal ions. japsonline.comnih.gov The formation of the C=N double bond is a characteristic feature of these reactions. psu.edu

Reactions Involving the Ethoxyether Chain

The ethoxyether side chain (CH₃CH₂OCH₂CH₂O-) is generally less reactive than the aniline and aromatic ring moieties. However, under specific and often harsh conditions, cleavage of the ether linkages can occur. This typically requires strong acids or bases. The terminal ethoxy group is part of a diethylene glycol monoethyl ether-like structure. wikipedia.orgnist.govchemspider.com The ether oxygen atoms can also act as hydrogen bond acceptors. nih.gov In the context of ethoxylated amines, side reactions during synthesis can sometimes lead to the formation of byproducts involving the ether chain. google.com

Lack of Documented Functional Group Interconversions on the Aromatic Ring of this compound

Despite a comprehensive search of scientific literature and patent databases, no specific examples of functional group interconversions directly on the aromatic ring of the chemical compound this compound have been documented. This includes common electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation.

The existing body of scientific knowledge provides general principles of electrophilic aromatic substitution on substituted anilines. The directing effects of the activating amino group and the deactivating, yet ortho-, para-directing ether and alkyl groups would theoretically influence the regioselectivity of such reactions. However, specific studies detailing these transformations on this compound are not available in the public domain.

Similarly, searches for patents involving the synthesis of derivatives of this compound through functionalization of its aromatic ring did not yield any relevant results. The available information is limited to the properties and synthesis of the parent compound itself or discusses reactions of analogous but distinct molecules.

Due to the absence of published research or patented processes concerning the nitration, halogenation, sulfonation, or other functional group interconversions on the aromatic nucleus of this compound, a detailed discussion and data table on this specific topic cannot be provided at this time. Further empirical research would be required to determine the reactivity and outcomes of such chemical transformations.

Synthesis and Characterization of Novel Derivatives and Analogs

Structurally Modified Analogs

Direct functionalization of the 2-(2-Ethoxyethoxy)-5-methylaniline backbone is a primary strategy for creating novel derivatives. This approach involves altering the aromatic ring, the flexible ether side chain, or the nucleophilic amine group.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino and alkoxy groups. This allows for the introduction of various substituents, such as halogens, alkyl groups, and additional alkoxy moieties. Halogenation, for instance, can be achieved using standard reagents to install bromine or chlorine atoms at specific positions, creating intermediates ripe for further functionalization through cross-coupling reactions.

Palladium-catalyzed methods, such as the Suzuki and Buchwald-Hartwig couplings, are instrumental in this context. nih.govnih.gov A halogenated derivative of this compound can be coupled with a wide range of boronic acids or other organometallic reagents to introduce new aryl or alkyl groups. nih.gov These reactions offer a powerful tool for creating derivatives with extended conjugation or specific steric properties. For example, the synthesis of 3-aryl-dihydroxyindole analogs has been successfully achieved through an initial bromination followed by a Suzuki cross-coupling, a strategy that could be directly applied to the aniline (B41778) scaffold. nih.gov

Table 1: Examples of Potential Aromatic Ring Substitutions

| Derivative Type | Synthetic Strategy | Potential Reagents | Key Transformation |

|---|---|---|---|

| Halo-Substituted | Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Addition of Br or Cl to the aromatic ring |

| Aryl-Substituted | Suzuki Cross-Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Formation of a new C-C bond between the aniline and an aryl group |

| Alkoxy-Substituted | Nucleophilic Aromatic Substitution | Sodium methoxide, Copper catalyst | Displacement of a halide with a methoxy (B1213986) group |

Alteration of the 2-(2-ethoxyethoxy) side chain presents a route to analogs with different solubility, polarity, and conformational flexibility. While direct modification of the stable ether linkages is challenging, one theoretical approach involves the cleavage of the ether bond using strong reagents like boron tribromide, followed by re-alkylation with different alkyl halides. mdpi.com This would allow for the synthesis of analogs with shorter, longer, or more complex ether chains.

A more direct method is to synthesize analogs from different starting materials. For example, compounds with varying lengths of the polyether chain, such as 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline, have been synthesized, demonstrating the feasibility of tuning the properties of the side chain. bldpharm.com

Table 2: Potential Modifications of the Ether Side Chain

| Modification Type | Synthetic Strategy | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Chain Extension | Synthesis from alternative starting materials | 2-Nitrophenol, Polyethylene glycol derivatives | Aniline with a longer polyether side chain |

| Chain Truncation | Ether Cleavage & Re-alkylation | 1. BBr₃; 2. NaH, Ethyl iodide | Aniline with a simple ethoxy side chain |

| Functionalized Chain | Synthesis from functionalized precursors | 2-Nitrophenol, Tosylated functionalized alcohol | Side chain bearing terminal functional groups (e.g., -OH, -N₃) |

The nitrogen atom of the aniline group is a key site for derivatization. N-alkylation and N-acylation are fundamental transformations that yield secondary or tertiary amines and amides, respectively. Reductive amination is a common and efficient method for N-alkylation, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent. jocpr.com For instance, N-ethyl-2,6-diethyl aniline can be synthesized by reacting 2,6-diethyl aniline with acetaldehyde (B116499) using a Pd/C catalyst. jocpr.com

Direct alkylation using alkyl halides or sulfates, such as dimethyl sulfate (B86663), in the presence of a base is another established method. chemicalbook.com However, controlling the degree of alkylation to prevent the formation of undesired dialkylated products can be a challenge. google.com The synthesis of N-substituted derivatives can lead to compounds with significantly different chemical properties and biological activities.

Table 3: Common N-Substitution Reactions

| Reaction Type | General Method | Typical Reagents | Product Class |

|---|---|---|---|

| N-Alkylation | Reductive Amination | Aldehyde (e.g., Acetaldehyde), Reducing Agent (e.g., NaBH(OAc)₃) | Secondary Amine |

| N-Methylation | Direct Alkylation | Methanol (B129727), Acid or Metal Catalyst | Secondary Amine (N-methyl) |

| N-Acylation | Acyl Chloride Reaction | Acetyl chloride, Base (e.g., Pyridine) | Amide |

Complex Molecular Scaffolds Incorporating this compound Moieties

Beyond simple derivatization, this compound is a valuable building block for constructing larger, more complex heterocyclic systems. Its functional groups allow it to be integrated into diverse molecular scaffolds, such as those containing pyrimidine (B1678525), thiazole (B1198619), and pyridine (B92270) rings.

The synthesis of hybrid molecules containing both pyrimidine and thiazole rings is an area of significant interest. A common synthetic strategy involves the construction of a thiazole ring from an aniline precursor. This can be achieved by first converting the this compound into a thiourea (B124793) derivative. Subsequent reaction with an α-haloketone (the Hantzsch thiazole synthesis) would yield a 2-aminothiazole (B372263) bearing the substituted phenyl group. This thiazole intermediate can then be coupled to a functionalized pyrimidine, such as a halopyrimidine, through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction to form the final conjugate. biosynth.com

Styryl derivatives, characterized by a carbon-carbon double bond connecting the aniline's aromatic ring to another aryl group, can be synthesized via several methods. If a halogenated derivative of this compound is prepared, it can undergo a Heck reaction with styrene (B11656) or a related alkene. Alternatively, converting the aniline to an aryl aldehyde via a Vilsmeier-Haack or Duff reaction would create an intermediate for a Wittig reaction to form the styryl linkage.

Hybrid structures incorporating a pyridine ring can be assembled using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling between a halogenated this compound and a pyridineboronic acid. orgsyn.org Alternatively, classic pyridine synthesis methods could be adapted. For instance, the aniline could potentially participate in multicomponent reactions, like the Hantzsch pyridine synthesis, with β-dicarbonyl compounds and an aldehyde to construct a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine hybrid. orgsyn.orgrsc.org

Isotopic Labeling Strategies for Derivative Synthesis

Isotopic labeling is a powerful technique used to track the metabolic fate of a molecule or to serve as an internal standard in quantitative analysis. acs.org The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of this compound can be achieved through various synthetic strategies.

Deuterium labeling of aniline derivatives is a common practice. acs.orgresearchgate.netnih.gov One of the most straightforward methods is hydrogen-deuterium exchange (H-D exchange), where protons in the molecule are replaced with deuterons from a deuterium source, such as deuterium oxide (D₂O). This exchange can be facilitated by metal catalysts like palladium on carbon (Pd/C) or iridium complexes. acs.orgyoutube.com For this compound, H-D exchange could potentially introduce deuterium atoms onto the aromatic ring, the methyl group, or the ethoxyethoxy side chain. The selectivity of the labeling can often be controlled by the choice of catalyst and reaction conditions.

For instance, iridium-based catalysts have shown high selectivity for the ortho-protons of the aniline amino group. youtube.com In the case of this compound, this would lead to deuteration at the C6 position. Other methods, such as using a nickel/aluminum alloy in the presence of D₂O, have been shown to deuterate various positions on aniline derivatives. nih.gov

Alternatively, isotopically labeled starting materials can be used to introduce isotopes at specific positions. For example, the synthesis could start from a deuterated aniline or a deuterated ethoxyethoxy precursor. The availability of deuterated 2-(2-ethoxyethoxy)ethanol (Poly-Solv DE-d5) suggests that introducing a labeled side chain is a feasible strategy. medchemexpress.com

Table 2: Potential Isotopic Labeling Strategies

| Labeling Method | Isotope | Potential Labeled Positions | Reagents/Catalyst |

| Hydrogen-Deuterium Exchange | Deuterium (D) | Aromatic ring, methyl group, ethoxyethoxy chain | D₂O, Pd/C or Ir complex |

| Directed Ortho-Deuteration | Deuterium (D) | C6 position of the aniline ring | D₂O, Iridium catalyst |

| Synthesis from Labeled Precursor | Deuterium (D) | Ethoxyethoxy side chain | 2-(2-Ethoxyethoxy)ethanol-d5 |

| Synthesis from Labeled Precursor | Carbon-13 (¹³C) | Specific carbon atoms | ¹³C-labeled building blocks |

These isotopic labeling strategies would yield derivatives of this compound that are invaluable for mechanistic studies, metabolic profiling, and as internal standards in analytical chemistry.

Compound List

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-(2-Ethoxyethoxy)-5-methylaniline provides detailed information about the number, environment, and connectivity of protons. The expected chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring—the electron-donating amino group and the ethoxyethoxy group, and the weakly donating methyl group. The hydrogens on carbons directly attached to the nitrogen and oxygen atoms are deshielded and appear at a lower field. libretexts.org

The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. The -NH₂ protons would appear as a broad singlet, the position of which is concentration-dependent, and this signal would disappear upon D₂O exchange. libretexts.org The aliphatic protons of the ethoxyethoxy and methyl groups would resonate in the upfield region of the spectrum.

Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.0 | m |

| -NH₂ | 3.5 - 4.5 | br s |

| Ar-O-CH₂- | 4.0 - 4.2 | t |

| -O-CH₂-CH₂-O- | 3.7 - 3.9 | m |

| -O-CH₂-CH₃ | 3.5 - 3.7 | q |

| Ar-CH₃ | 2.2 - 2.4 | s |

Note: This is a predictive table based on analogous structures and general NMR principles. s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing insight into the effects of the various substituents. Aromatic carbons substituted with electron-donating groups like -NH₂ and -OR are typically shielded and appear at a higher field, while the carbon atoms to which they are attached (C2 and C5) are deshielded. The chemical shifts of carbons in substituted anilines can be a sensitive probe of electronic interactions. mdpi.com

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-NH₂ | 140 - 145 |

| Aromatic C-O | 145 - 150 |

| Aromatic C-CH₃ | 128 - 132 |

| Aromatic C-H | 110 - 125 |

| Ar-O-CH₂- | 68 - 72 |

| -O-CH₂-CH₂-O- | 69 - 73 |

| -O-CH₂-CH₃ | 65 - 68 |

| Ar-CH₃ | 20 - 25 |

Note: This is a predictive table based on analogous structures and general NMR principles.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. wikipedia.org These techniques are crucial for complex molecules where one-dimensional spectra may have overlapping signals. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. libretexts.org For instance, it would show correlations between the adjacent methylene (B1212753) groups in the ethoxyethoxy side chain (-O-CH₂-CH₂-O- and -O-CH₂-CH₃), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. wikipedia.org It would be instrumental in assigning the specific chemical shifts of each carbon atom in the aromatic ring and the aliphatic chain by correlating them to their known proton signals. For example, the proton signal at ~2.3 ppm would correlate to the methyl carbon signal at ~21 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, helping to piece together the molecular skeleton. It would be particularly useful in confirming the attachment of the ethoxyethoxy group to the C2 position of the aniline (B41778) ring.

Chiral Auxiliary Applications in NMR

While this compound itself is not chiral, it can be used in reactions with chiral molecules. If this compound were to be used in the synthesis of a chiral derivative, or if a chiral version were synthesized, NMR spectroscopy in conjunction with chiral auxiliaries would be essential for determining enantiomeric purity. Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be added to the NMR sample. acs.org These agents interact with the enantiomers of a chiral analyte to form transient diastereomeric complexes, which have distinct NMR signals. researchgate.netnih.gov This results in the separation of signals for the two enantiomers, allowing for the determination of their ratio (enantiomeric excess) by integrating the well-resolved peaks. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching of the primary amine group would appear as two distinct peaks in the range of 3300-3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethoxy groups appear just below 3000 cm⁻¹. The C-O-C ether linkages would produce strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org The C-N stretching of the aromatic amine is also found in this region. libretexts.org

Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are usually strong in Raman spectra. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Amine (-NH₂) | N-H Scissoring | 1550 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl Groups | C-H Stretch | 2850 - 2970 |

| Ether (-C-O-C-) | C-O Stretch | 1000 - 1300 |

Note: This table is based on characteristic group frequencies from analogous compounds like 2-methoxy-5-methylaniline (B41322) and general spectroscopic data. libretexts.orgchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the π → π* transitions of the substituted benzene ring. Aniline itself shows a primary absorption band around 230 nm and a secondary, less intense band around 280 nm. libretexts.org The presence of the electron-donating amino and ethoxyethoxy groups (auxochromes) is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima due to the extension of the conjugated system by the lone pair electrons on the nitrogen and oxygen atoms. libretexts.org Therefore, the λ_max values for this compound would likely be higher than those of unsubstituted aniline.

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| 2-Methoxy-5-methylaniline |

| 2-(2-ethoxyethoxy)ethanol |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z). In the analysis of this compound, an electron ionization (EI) mass spectrum would be anticipated to show a distinct molecular ion peak.

The molecular formula for this compound is C₁₁H₁₇NO₂. The expected molecular weight is approximately 195.26 g/mol . Therefore, the molecular ion peak [M]⁺ would be observed at an m/z value of 195. Subsequent fragmentation would likely occur at the ether linkages and the bond between the ethyl group and the oxygen atom. The fragmentation of a related compound, Ethanol, 2-(2-ethoxyethoxy)-, shows characteristic peaks that can help predict the fragmentation pattern of the larger molecule. nist.govnist.govnist.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Data Point | Predicted Value |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Predicted [M]⁺ Peak | m/z 195 |

This table is based on theoretical calculations and data from related compounds, as specific experimental data for this compound is not available in the provided search results.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a pure sample of this compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should align closely with the theoretically calculated values based on its molecular formula, C₁₁H₁₇NO₂. This comparison is crucial for verifying the empirical formula of the compound and assessing its purity. A study involving copolymers of 2-methyl aniline utilized elemental analysis to characterize the final products, highlighting the technique's importance in polymer and organic chemistry. rroij.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 132.11 | 67.66 |

| Hydrogen | H | 1.008 | 17.14 | 8.78 |

| Nitrogen | N | 14.01 | 14.01 | 7.17 |

| Oxygen | O | 16.00 | 32.00 | 16.39 |

| Total | 195.26 | 100.00 |

This table presents the theoretical elemental composition calculated from the molecular formula of the compound.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the atomic structure.

Table 3: Required Parameters for X-ray Crystallography of this compound

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

This table outlines the key parameters that would be determined from a successful X-ray crystallographic analysis. No experimental data is currently available.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for determining the equilibrium geometry and electronic characteristics of medium-sized organic molecules like 2-(2-Ethoxyethoxy)-5-methylaniline.

A typical DFT study involves optimizing the molecule's geometry to find the lowest energy arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. jmaterenvironsci.com A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms and the amino group, indicating their nucleophilic character, while the regions around the aromatic hydrogens would be more positive (blue/green). researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These are hypothetical values based on typical results for similar aniline (B41778) derivatives.)

| Parameter | Illustrative Value | Significance |

| Total Energy | -710.5 Hartree | The total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy | -5.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.3 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.9 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. jmaterenvironsci.com |

| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule, arising from asymmetric charge distribution. rdd.edu.iq |

Ab initio methods, which are based on first principles without reliance on empirical parameters, are often used to study reaction pathways and transition states. capes.gov.br For this compound, these calculations could elucidate the mechanisms of reactions such as electrophilic aromatic substitution, which is characteristic of aniline derivatives. mdpi.com

For instance, a study could model the nitration of the aromatic ring. Ab initio calculations would be used to locate the transition state structures for substitution at the ortho and para positions relative to the amino group. By comparing the activation energies for these pathways, one could predict the regioselectivity of the reaction. Such studies on aniline have shown that the amino group is a powerful activating and ortho-para directing group, a behavior that would be modulated by the ethoxyethoxy substituent in the target molecule. mdpi.com

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time.

MD simulations would reveal the preferred orientations (dihedral angles) of the ether chain relative to the aniline ring. Studies on similar flexible ether-containing molecules have shown that specific folded or extended conformations can be significantly populated, which has a direct impact on the molecule's physical properties and its ability to interact with other molecules. rsc.orgresearchgate.net

The behavior of this compound can change dramatically depending on its environment, such as in a vacuum, in a nonpolar solvent like hexane (B92381), or in a polar solvent like water. MD simulations are ideal for studying these effects.

By explicitly including solvent molecules in the simulation box, one can observe how solvent interactions, particularly hydrogen bonding with the amino group and ether oxygens, influence the conformational preferences of the solute. For example, in a polar solvent, conformations that expose the hydrophilic amino and ether groups to the solvent may be favored. These simulations provide a microscopic picture of solvation and its thermodynamic consequences.

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data. DFT is commonly used to calculate the NMR and IR spectra of molecules.

For ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the chemical shifts of each atom. jmaterenvironsci.com These predicted spectra can be compared with experimental results to confirm the molecular structure.

For IR spectroscopy, DFT calculations can determine the vibrational frequencies and their corresponding intensities. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as N-H stretching, C-O-C ether stretching, or aromatic ring bending. Due to the systematic overestimation of vibrational frequencies by harmonic calculations, the computed values are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: These are hypothetical values based on computational studies of analogous compounds.)

| Spectroscopy | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 6.8-7.2 ppm | Aromatic Protons |

| Chemical Shift (δ) | 4.1 ppm | -O-CH₂- | |

| Chemical Shift (δ) | 3.7 ppm | -O-CH₂- | |

| Chemical Shift (δ) | 3.5 ppm | -NH₂ | |

| Chemical Shift (δ) | 2.3 ppm | Ar-CH₃ | |

| Chemical Shift (δ) | 1.2 ppm | -CH₂-CH₃ | |

| ¹³C NMR | Chemical Shift (δ) | 145-115 ppm | Aromatic Carbons |

| Chemical Shift (δ) | 70-68 ppm | Ethoxy Carbons | |

| Chemical Shift (δ) | 20 ppm | Methyl Carbon (Aromatic) | |

| Chemical Shift (δ) | 15 ppm | Methyl Carbon (Ethyl) | |

| IR | Vibrational Frequency | 3450-3350 cm⁻¹ | N-H Stretch (asymmetric & symmetric) |

| Vibrational Frequency | 2950-2850 cm⁻¹ | C-H Stretch (aliphatic) | |

| Vibrational Frequency | 1620 cm⁻¹ | N-H Scissoring (bending) | |

| Vibrational Frequency | 1250 cm⁻¹ | C-N Stretch (aromatic amine) | |

| Vibrational Frequency | 1120 cm⁻¹ | C-O-C Stretch (ether) |

Studies on Molecular Interactions and Hydrogen Bonding

Computational chemistry offers powerful tools to investigate the subtle yet significant forces that govern the three-dimensional structure and reactivity of molecules like this compound. The presence of both a hydrogen bond donor (the -NH2 group) and multiple hydrogen bond acceptors (the ether oxygen atoms) within the same molecule creates the possibility of intramolecular interactions that can significantly influence its conformational landscape.

Intramolecular Hydrogen Bonding

Theoretical calculations are crucial for identifying and characterizing potential intramolecular hydrogen bonds. In this compound, the primary intramolecular hydrogen bond of interest is the N-H···O interaction between one of the hydrogen atoms of the amino group and one of the oxygen atoms of the adjacent ethoxyethoxy chain.

The flexible nature of the ethoxyethoxy side chain allows it to adopt various conformations, some of which bring an ether oxygen into close proximity with the amino group. The formation of an intramolecular hydrogen bond depends on a delicate balance between the energetic stabilization it provides and the conformational strain required to achieve the necessary geometry. Computational studies on analogous systems, such as amino-alcohols and their ethers, reveal that the strength of such hydrogen bonds is highly dependent on the length and flexibility of the chain connecting the donor and acceptor groups. For the N-H···O bond to form, the molecule must adopt a conformation that allows for an optimal distance and angle between the N-H bond and the oxygen's lone pair of electrons.

Studies on linear aminoalcohols have shown that the stability of intramolecular hydrogen bonds is influenced by the size of the ring formed by the hydrogen bond. ustc.edu.cn For this compound, a hydrogen bond to the closer ether oxygen would form a six-membered ring, while a bond to the more distant oxygen would result in a nine-membered ring. Generally, five- or six-membered rings formed by intramolecular hydrogen bonds are the most stable. Therefore, it is anticipated that the more stable intramolecularly hydrogen-bonded conformer of this compound would involve the ether oxygen atom closer to the aniline ring.

Computational methods like Density Functional Theory (DFT) can be used to calculate the geometries and relative energies of different conformers. The presence of a hydrogen bond can be further verified through techniques like the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density to find a bond critical point between the hydrogen and oxygen atoms. Natural Bond Orbital (NBO) analysis can also provide evidence for a hydrogen bond by quantifying the interaction energy between the lone pair of the oxygen and the antibonding orbital of the N-H bond (nO → σ*N-H).

While no specific computational data for this compound is publicly available, based on studies of similar molecules, the key parameters for the predicted N-H···O intramolecular hydrogen bond can be estimated as presented in the table below.

| Parameter | Predicted Value Range | Description |

| H···O Distance | 2.0 - 2.5 Å | The distance between the hydrogen atom of the amino group and the ether oxygen atom. Shorter distances generally indicate stronger hydrogen bonds. |

| N-H···O Angle | 130 - 170° | The angle formed by the nitrogen, hydrogen, and oxygen atoms. Angles closer to 180° are indicative of stronger, more linear hydrogen bonds. |

| Calculated Energy | 1 - 4 kcal/mol | The estimated stabilization energy gained from the formation of the intramolecular hydrogen bond. This is a relatively weak interaction compared to covalent bonds. |

This table presents estimated values based on computational studies of analogous molecules containing N-H donors and ether acceptors.

It is also worth noting that in some aromatic ethers, hydrogen bonding to the π-system of the benzene (B151609) ring can compete with or occur in addition to hydrogen bonding with an ether oxygen. rsc.org However, given the presence of the strong hydrogen bond accepting ether oxygens, N-H···O interactions are expected to be the dominant intramolecular hydrogen bonding feature in this compound.

Solvent Effects on Molecular Interactions

The interactions between a solute and the surrounding solvent molecules can have a profound impact on the solute's conformational equilibrium and the strength of any intramolecular hydrogen bonds. nih.govnih.gov Theoretical studies, often employing continuum solvent models or explicit solvent molecules in molecular dynamics simulations, are essential for understanding these effects.

In the case of this compound, the balance between the intramolecularly hydrogen-bonded state and a more extended, open conformation can be significantly shifted by the solvent environment. The nature of the solvent—whether it is non-polar, polar aprotic, or polar protic—determines the types and strengths of intermolecular interactions that will compete with the intramolecular N-H···O bond. nih.gov

In non-polar solvents , such as hexane or cyclohexane, solute-solvent interactions are weak. In such an environment, the energetic advantage of forming an intramolecular hydrogen bond is maximized, as there is little competition from the solvent. Therefore, it is predicted that in non-polar solvents, the population of the conformer with the N-H···O intramolecular hydrogen bond will be highest.

Polar aprotic solvents , like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, have strong dipole moments and can act as hydrogen bond acceptors. These solvents can form intermolecular hydrogen bonds with the N-H group of the aniline, directly competing with the intramolecular N-H···O bond. This competition is expected to destabilize the intramolecularly hydrogen-bonded conformation, leading to a higher population of open conformers where the amino and ethoxyethoxy groups are solvated by the solvent molecules.

Polar protic solvents , such as water or ethanol, are both hydrogen bond donors and acceptors. These solvents can form strong hydrogen bonds with both the amino group (acting as an acceptor) and the ether oxygens (acting as acceptors), as well as with the N-H protons (acting as a donor). This extensive solvation of all the polar functional groups of this compound would significantly weaken the intramolecular hydrogen bond. In such solvents, it is expected that the molecule will predominantly exist in an open, extended conformation to maximize favorable interactions with the solvent.

The expected influence of different solvent types on the intramolecular hydrogen bonding of this compound is summarized in the table below.

| Solvent Type | Primary Solute-Solvent Interactions | Expected Effect on Intramolecular H-Bond | Predominant Conformation |

| Non-Polar | Weak van der Waals forces | Strengthened / Stabilized | Closed (Intramolecularly H-bonded) |

| Polar Aprotic | Dipole-dipole; H-bond with N-H | Weakened / Destabilized | Equilibrium of open and closed forms |

| Polar Protic | Extensive H-bonding with N-H and O | Significantly Weakened / Disrupted | Open (Solvated) |

This table outlines the predicted effects of different solvent classes on the molecular conformation and interactions of this compound based on established principles of solute-solvent interactions.

Computational studies on substituted anilines have confirmed that solvent polarity can influence the electronic properties and reactivity of the amino group, which in turn can modulate its hydrogen bonding ability. documentsdelivered.com Therefore, a comprehensive theoretical investigation of this compound would necessitate the inclusion of solvent effects to provide a complete picture of its behavior in different chemical environments.

Applications in Advanced Materials Science and Polymer Chemistry

Components in Advanced Materials

The incorporation of 2-(2-Ethoxyethoxy)-5-methylaniline into material frameworks is an area of growing interest. While specific, widespread applications are still under investigation, its structural characteristics suggest its potential as a building block for functional organic materials. Aniline (B41778) derivatives are known to be precursors for conductive polymers and other electroactive materials. The presence of the ethoxyethoxy group can improve the solubility of these otherwise often intractable materials, facilitating their processing and integration into devices.

Optoelectronic Device Development

The electronic properties inherent to the aniline structure position this compound as a candidate for use in various optoelectronic devices. The nitrogen atom's lone pair of electrons can participate in charge transport, a fundamental process in the operation of these devices.

Light-Emitting Diode (LED) Components

While direct and extensive research on this compound in LEDs is not widely published, related aniline and ether-containing compounds are utilized in the development of organic light-emitting diodes (OLEDs). These compounds can be functionalized and polymerized to form layers within the OLED stack that facilitate the transport of charge carriers (holes and electrons), a critical step for light emission. The ethoxyethoxy side chain could potentially enhance the film-forming properties of such materials, leading to more uniform and efficient emissive layers.

Photovoltaic Cell Applications

In the realm of organic photovoltaics, aniline derivatives are explored for their potential as components of the active layer, which is responsible for light absorption and charge generation. Theoretical studies on similar co-oligomers incorporating phenylene and thienylenevinylene units have been conducted to evaluate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ufms.br These parameters are crucial in determining a material's suitability for use in organic solar cells. ufms.br The specific substitution pattern of this compound could influence these energy levels and, consequently, the performance of photovoltaic devices.

Hole Transporting Materials

The electron-donating nature of the aniline group makes it a suitable candidate for hole transporting materials (HTMs) in optoelectronic devices, including perovskite solar cells and OLEDs. HTMs play a vital role in efficiently extracting and transporting positive charge carriers (holes) from the active layer to the electrode. The design of effective HTMs often involves creating molecules with appropriate energy levels and high charge mobility. The molecular structure of this compound provides a basic framework that could be further modified to optimize its hole-transporting properties.

Role in Polymerization Reactions

The primary amine group on the aromatic ring of this compound allows it to act as a monomer in various polymerization reactions, leading to the formation of novel polymers with potentially interesting properties.

Monomer or Co-monomer Applications

This compound can be used as a monomer or co-monomer to synthesize new polymers. For instance, aniline and its derivatives can undergo oxidative polymerization to form polyanilines, a class of conducting polymers. A study on the chemical polymerization of related aniline derivatives like 2-methylaniline and 2-methoxyaniline has shown that the resulting polymer's morphology and solubility are highly dependent on the reaction conditions and the substituent on the aniline ring. nih.gov The ethoxyethoxy group in this compound is expected to impart greater solubility to the resulting polymer compared to simpler alkyl-substituted anilines.

This compound can also be envisioned as a co-monomer in condensation polymerizations to create, for example, polyamides or polyimides. The incorporation of the flexible and polar ethoxyethoxy side chain could lead to polymers with modified thermal properties, increased solubility, and improved processability.

Below is a table summarizing the potential polymerization applications of this compound.

| Polymerization Type | Potential Role | Resulting Polymer Class | Potential Properties |

| Oxidative Polymerization | Monomer | Polyaniline derivative | Electrical conductivity, enhanced solubility |

| Condensation Polymerization | Co-monomer | Polyamide, Polyimide, etc. | Modified thermal properties, improved processability |

Curing Agents for Resins

The application of specific aniline derivatives as curing agents for epoxy resins is a well-established practice in polymer chemistry. threebond.co.jpgoogle.comresearchgate.net These agents, through the reaction of the active hydrogen atoms on their amino groups with the epoxide rings of the resin, facilitate the formation of a cross-linked, three-dimensional polymer network. threebond.co.jpscholaris.ca The structural characteristics of the aniline derivative, such as the presence and nature of substituents on the aromatic ring, can significantly influence the curing process and the final properties of the thermoset material. scholaris.carsc.org

While aniline and its derivatives are recognized for their role as curing agents, detailed research findings and specific data on the use of This compound in this capacity are not extensively documented in publicly available scientific literature. However, the presence of an alkoxy substituent (the ethoxyethoxy group) in its structure is noteworthy. Alkoxy-substituted anilines have been identified as potentially useful liquid curing agents for epoxy resins. google.com The liquid nature of such agents can offer advantages in processing and handling compared to solid curing agents.

The performance of an aniline-based curing agent can be evaluated based on several parameters of the resulting resin, including its glass transition temperature (Tg), mechanical strength, and thermal stability. These properties are directly linked to the chemical structure of the curing agent and the density of the cross-linked network it forms.

Given the absence of specific experimental data for this compound as a resin curing agent, a direct comparison of its performance with other established curing agents is not possible at this time. Further research and empirical studies would be required to fully characterize its behavior and potential benefits in the field of advanced materials and polymer chemistry.

Strategic Utility in Organic Synthesis

Versatile Building Blocks for Complex Molecules

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. Functionalized anilines are quintessential examples of such building blocks, primarily due to the reactivity of the amino group and the potential for substitution on the aromatic ring. The structure of 2-(2-Ethoxyethoxy)-5-methylaniline offers multiple points for chemical modification, rendering it a versatile precursor for a diverse range of complex molecules.

The primary amino group on the aniline (B41778) ring is a nucleophile and can undergo a variety of chemical transformations. One of the most significant reactions of aromatic amines is diazotization, followed by a coupling reaction to form azo compounds. nih.gov This process is the cornerstone of the synthesis of a vast number of azo dyes. frontiersin.orgresearchgate.net The resulting azo dyes often exhibit vibrant colors and are used extensively in the textile and printing industries. frontiersin.org The ethoxyethoxy group in this compound could enhance the solubility of the resulting dyes in various media and potentially influence their color and fastness properties. wikipedia.orgatamanchemicals.com

Beyond dye synthesis, the amino group can be acylated, alkylated, or used to form Schiff bases, opening pathways to a wide array of more complex molecular structures, including those with potential pharmaceutical applications. The strategic placement of the methyl and ethoxyethoxy groups can also direct further electrophilic aromatic substitution reactions, allowing for the controlled addition of other functional groups to the aromatic ring.

Table 1: Potential Reactions of this compound as a Building Block

| Reaction Type | Reagents | Potential Product Class |

| Diazotization & Azo Coupling | NaNO₂, HCl; then a coupling component (e.g., phenol, naphthol) | Azo Dyes |

| Acylation | Acyl chloride or anhydride | Amides |

| Schiff Base Formation | Aldehyde or ketone | Imines (Schiff bases) |

| N-Alkylation | Alkyl halide | Secondary or Tertiary Amines |

Intermediate Compounds in Multi-step Synthesis

In multi-step synthesis, an intermediate is a compound that is formed in one step and then used as a substrate in a subsequent step to build up the final target molecule. researchgate.net Aniline derivatives are frequently employed as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. The synthesis of complex molecules often requires a carefully planned sequence of reactions, and intermediates like this compound can be crucial for introducing specific structural motifs.

For instance, in the pharmaceutical industry, aniline derivatives are precursors to a wide range of drug molecules. The quinoline (B57606) scaffold, which is present in many therapeutic agents, can be synthesized from anilines. frontiersin.orgnih.gov The specific substituents on the aniline ring can be tailored to achieve the desired biological activity in the final product. The ethoxyethoxy side chain of this compound could, for example, be designed to improve the pharmacokinetic properties of a potential drug molecule, such as its solubility or membrane permeability.

The general pathway for the synthesis of many azo dyes, which are themselves complex molecules, relies on the formation of a diazonium salt from an aniline derivative as a key intermediate step. scialert.net This diazonium salt is then reacted with a coupling agent to produce the final dye. jbiochemtech.comijirset.com The properties of the resulting dye are heavily dependent on the structures of both the aniline-derived intermediate and the coupling partner.

Table 2: Illustrative Example of a Multi-step Synthesis Involving an Aniline Derivative

| Step | Description | Starting Material | Reagents | Intermediate/Product |

| 1 | Diazotization of an Aniline | Substituted Aniline | NaNO₂, HCl (aq), 0-5°C | Diazonium Salt (Intermediate) |

| 2 | Azo Coupling | Diazonium Salt | Coupling Agent (e.g., N,N-dimethylaniline) | Azo Dye (Final Product) |

Scaffold Design for Novel Molecular Architectures

A molecular scaffold is a core structure upon which other chemical groups can be systematically attached to create a library of related compounds. mdpi.com These libraries are invaluable in drug discovery and materials science for screening for desired properties. The design of novel molecular scaffolds is a key area of research aimed at exploring new regions of chemical space. nih.gov

The structure of this compound makes it a candidate for use as a central scaffold. The aniline ring provides a rigid core, while the amino group and the ethoxyethoxy chain offer points for diversification. By reacting these functional groups with a variety of other molecules, a diverse set of new molecular architectures can be generated. For example, the amino group could be used to link the scaffold to a polymer backbone or a solid support, while the ethoxyethoxy chain could be modified to fine-tune the solubility or binding properties of the resulting molecules.

The development of functionalized scaffolds is crucial for creating molecules with specific three-dimensional arrangements of chemical groups. researchgate.netnih.gov This is particularly important in the design of enzyme inhibitors or receptor ligands, where the precise spatial orientation of functional groups determines the biological activity. The combination of a planar aromatic ring with a flexible ether chain in this compound provides a foundation for creating such spatially defined molecules.

Catalytic Applications and Mechanistic Studies

Ligand Precursors for Metal-Catalyzed Reactions

There is no available information on the use of 2-(2-Ethoxyethoxy)-5-methylaniline as a precursor for ligands in metal-catalyzed reactions. While aniline (B41778) derivatives are frequently used to synthesize ligands such as formamidinates, aminopyridinates, or phosphine-imines for various transition metal catalysts, the specific application of this compound has not been reported.

Catalytic Activity of this compound Derivatives

No studies were found that investigate the catalytic activity of derivatives of this compound.

Hydroaminoalkylation Reactions

The use of this compound derivatives in hydroaminoalkylation reactions is not documented. This reaction, which involves the addition of an amine's N-H bond across an alkene, is often catalyzed by early transition metals like titanium and zirconium. d-nb.infonih.gov Catalysts for these reactions are frequently supported by ligands such as formamidinates or aminopyridinates, but none have been described as being synthesized from this compound. d-nb.info

N-Formylation of Amines

There is no evidence of catalysts derived from this compound being employed in the N-formylation of amines. This process is crucial for synthesizing formamides, which are important industrial intermediates. mdpi.com A variety of metal catalysts, including those based on gold, ruthenium, and iridium, have been developed for this transformation, often using methanol (B129727) or formic acid as the formyl source. semanticscholar.orgnih.gov However, ligands or catalysts based on the specified aniline derivative are not mentioned in this context.

Palladium-Catalyzed Coupling Reactions

The application of this compound derivatives as ligands in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Mizoroki-Heck reactions, has not been reported. These powerful C-C bond-forming reactions typically rely on palladium complexes stabilized by phosphine, N-heterocyclic carbene (NHC), or ferrocenyl-based ligands to achieve high efficiency and selectivity. mdpi.com

Investigation of Catalytic Mechanisms and Selectivity

As there are no reported catalytic systems based on this compound, no mechanistic or selectivity studies are available. Mechanistic investigations in catalysis, for instance in titanium-catalyzed hydroaminoalkylation, often focus on identifying the active catalytic species, such as titanaaziridines, and understanding how ligand sterics and electronics influence reaction outcomes like regioselectivity. nih.gov

Catalytic Applications in CO2 Fixation and Utilization

No research has been published on the use of catalysts derived from this compound for the fixation and utilization of carbon dioxide. Catalytic CO2 conversion is an area of intense research, with systems ranging from metal-organic frameworks (MOFs) to organocatalysts being developed for reactions like the cycloaddition of CO2 to epoxides. mdpi.com

Intermolecular Interactions and Solution Phase Behavior

Studies of Mixtures Involving 2-(2-Ethoxyethoxy)-5-methylaniline and Solvents

The study of excess thermodynamic properties provides valuable information about the nature and strength of intermolecular interactions in binary liquid mixtures. These properties quantify the deviation from ideal behavior.

Excess Molar Volumes (VE):

The excess molar volume is a measure of the change in volume upon mixing two components. Negative values of VE generally indicate strong specific interactions, such as hydrogen bonding or charge-transfer complex formation, leading to a more compact packing of the molecules in the mixture. Positive values suggest that the breaking of interactions in the pure components is more significant than the interactions between the unlike molecules, or that there are unfavorable steric effects.

For binary mixtures of aniline (B41778) with 2-ethoxyethanol (B86334), the excess molar volumes have been observed to be negative across the entire composition range at 303.15 K. researchgate.net This suggests that the specific hydrogen bonding interactions between the amine group of aniline and the hydroxyl group of 2-ethoxyethanol are dominant, resulting in a contraction in volume. Similarly, studies on binary mixtures of dimethylaniline with various polar solvents also show negative excess molar volumes, attributed to specific molecular interactions. jetir.org

Based on these findings, it is highly probable that binary mixtures of this compound with protic solvents would also exhibit negative excess molar volumes due to the formation of strong intermolecular hydrogen bonds.

Table 1: Excess Molar Volumes (VE) for Aniline + 2-Ethoxyethanol at 303.15 K (Data derived by analogy) This table presents data for a related system to illustrate the expected trend for this compound.

| Mole Fraction of Aniline (x₁) | Excess Molar Volume (VE) (cm³/mol) |

| 0.1 | -0.15 |

| 0.3 | -0.38 |

| 0.5 | -0.45 |

| 0.7 | -0.39 |

| 0.9 | -0.18 |

Note: The values in this table are illustrative and based on the behavior of aniline with 2-ethoxyethanol. The actual values for this compound may differ.

Isentropic Compressibility (κs):

Isentropic compressibility is a measure of the relative volume change of a fluid as the pressure changes isentropically. The deviation from ideal isentropic compressibility (κsE) in mixtures also provides insights into intermolecular interactions. Negative values of κsE are typically observed in systems with strong specific interactions, indicating that the mixture is less compressible than the ideal mixture.

In studies of morpholine (B109124) with 2-ethoxyethanol, the excess isentropic compressibility values are negative, suggesting the formation of hydrogen bonds and a more structured liquid mixture. researchgate.net Given the structural similarities, it is expected that mixtures of this compound with protic solvents would also exhibit negative deviations in isentropic compressibility.

Viscosity (η):

Viscosity is a measure of a fluid's resistance to flow. The deviation in viscosity (Δη) from the ideal mole fraction average provides information about the strength of intermolecular forces. Positive deviations in viscosity are indicative of strong specific interactions that hinder the flow of the liquid mixture.

For the binary system of aniline and 2-ethoxyethanol, the viscosity deviations are positive over the entire composition range. researchgate.net This is attributed to the formation of intermolecular hydrogen-bonded complexes between the aniline and alkoxyethanol molecules, which increases the resistance to flow. researchgate.net Therefore, it is anticipated that mixtures of this compound with interacting solvents will also show positive deviations in viscosity.

Table 2: Viscosity Deviation (Δη) for Aniline + 2-Ethoxyethanol at 303.15 K (Data derived by analogy) This table presents data for a related system to illustrate the expected trend for this compound.

| Mole Fraction of Aniline (x₁) | Viscosity Deviation (Δη) (mPa·s) |

| 0.1 | 0.25 |

| 0.3 | 0.60 |

| 0.5 | 0.75 |

| 0.7 | 0.65 |

| 0.9 | 0.30 |

Note: The values in this table are illustrative and based on the behavior of aniline with 2-ethoxyethanol. The actual values for this compound may differ.

Hydrogen Bond Network Analysis in Solution

A detailed hydrogen bond network analysis for this compound in solution has not been specifically reported in the literature. However, based on its molecular structure and the behavior of analogous compounds, a qualitative analysis can be made.

The primary amine group (-NH₂) is the most significant hydrogen bond donor site. The two hydrogen atoms can form hydrogen bonds with electronegative atoms of solvent molecules, such as oxygen or nitrogen. The nitrogen atom of the amine group and the two ether oxygen atoms in the side chain are potential hydrogen bond acceptor sites.

In a protic solvent like methanol (B129727) or ethanol, a complex network of hydrogen bonds is expected. The solvent molecules can act as both hydrogen bond donors (from their -OH group) and acceptors (at the oxygen atom). The strongest of these interactions is likely to be the hydrogen bond between the solvent's hydroxyl hydrogen and the amine nitrogen of this compound, and between the amine hydrogens and the solvent's oxygen.

In aprotic polar solvents that can only act as hydrogen bond acceptors (e.g., acetone, DMSO), the amine group of this compound will act as a hydrogen bond donor to the solvent molecules.

Future Research Directions and Potential Areas of Exploration

Exploration of New Synthetic Pathways

The synthesis of 2-(2-Ethoxyethoxy)-5-methylaniline and its derivatives is a key area for future research, with a focus on developing more efficient, sustainable, and versatile methods.

Current synthetic approaches to substituted anilines often involve multi-step procedures that may require harsh reaction conditions or the use of expensive or toxic reagents. beilstein-journals.orgcatalysis-kalvis.ru Future research could focus on the development of novel, more direct synthetic routes. This could include exploring one-pot reactions or tandem catalytic cycles that combine several transformations into a single, efficient process. For instance, the development of a three-component reaction involving acetone, various amines, and 1,3-diketones for the synthesis of meta-substituted anilines showcases a move towards more facile and atom-economical methods. rsc.org

A significant push in modern chemistry is towards "green" synthesis. chemrxiv.orgresearchgate.netyoutube.com Future synthetic strategies for this compound should aim to align with these principles. This could involve the use of environmentally benign solvents, such as water, or the development of solvent-free reaction conditions. researchgate.netijtsrd.com The use of catalysts like magnesium sulphate in an acetic acid system for the acetylation of aniline (B41778) presents a greener alternative to traditional methods. ijtsrd.com Additionally, exploring biosynthetic routes or utilizing renewable starting materials could further enhance the sustainability of its production. researchgate.net A novel method for generating substituted anilines from benzyl (B1604629) azides in an acid medium, which avoids the use of harsh reagents, is another example of a greener approach. chemrxiv.org

The development of synthetic methods that allow for the easy diversification of the this compound scaffold is another important research direction. This would enable the creation of a library of related compounds with varying properties. For example, methods for the selective functionalization of the aniline ring, such as para-selective C-H olefination or alkynylation using palladium catalysis with specialized ligands, could be adapted to introduce a wide range of functional groups. nih.govnih.govuva.nlacs.orgresearchgate.net This would facilitate the systematic study of structure-activity relationships for various applications. Recent advances in the synthesis of meta-substituted anilines through the amination of quinone imine ketals also offer a powerful tool for creating diverse derivatives. nih.gov

Table 1: Potential Future Synthetic Methodologies

| Methodology | Description | Potential Advantages |

|---|---|---|

| Catalyst- and Additive-Free Synthesis | Reactions that proceed without the need for metal catalysts or other additives, often driven by thermal or microwave energy. beilstein-journals.org | Reduced cost, simplified purification, lower environmental impact. |

| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. rsc.org | Increased efficiency, atom economy, and molecular diversity. |

| Green Catalysis | Utilizing environmentally friendly catalysts, such as those based on abundant metals or organic molecules, and benign reaction media. researchgate.netijtsrd.com | Sustainability, reduced waste, and safer processes. |

| Late-Stage Functionalization | Introducing functional groups into a molecule at a late stage of the synthesis. nih.govnih.govnih.gov | Rapid access to a wide range of derivatives for screening and optimization. |

Design of Advanced Functional Materials

The unique combination of a reactive aniline group, a flexible ether chain, and an aromatic ring in this compound makes it a promising building block for a variety of advanced functional materials. researchgate.netsci-hub.se

The aniline moiety is a well-known precursor for conducting polymers, most notably polyaniline (PANI). rsc.orgrsc.org Future research could explore the polymerization of this compound to create novel PANI derivatives. The ethoxyethoxy side chain could enhance the solubility of the resulting polymer in common organic solvents, a known challenge with pristine PANI. rsc.org This improved processability would allow for the fabrication of thin films and other structures for applications in electronics, such as sensors and anti-static coatings. The flexibility of the ether chain could also impart unique mechanical properties to the polymer. The synthesis of new polyaniline derivatives from ortho-substituted anilines has demonstrated that the substituent can significantly influence the polymer's morphology and electrical properties, opening up possibilities for creating materials with tailored characteristics. rsc.org

Aniline and its derivatives have been shown to be effective corrosion inhibitors for various metals, including steel and copper. corrosionpedia.comnih.govresearchgate.netniscpr.res.inoup.com The mechanism of inhibition often involves the adsorption of the aniline molecule onto the metal surface, forming a protective layer. The presence of heteroatoms like nitrogen and oxygen, as well as π-electrons in the aromatic ring, facilitates this adsorption. nih.govresearchgate.net The ethoxyethoxy group in this compound, with its additional oxygen atoms, could enhance its ability to chelate with metal ions on the surface, leading to a more stable and effective protective film. Future studies could involve electrochemical and surface analysis techniques to evaluate its performance as a corrosion inhibitor for different metals and in various corrosive environments.

The structure of this compound, with its combination of hydrophobic (aromatic ring, methyl group) and hydrophilic (ether chain, amino group) parts, suggests its potential as a surfactant or a component in self-assembling systems. Research could be directed towards investigating its behavior at interfaces and its ability to form micelles, vesicles, or other organized structures in solution. These properties could be exploited in areas such as drug delivery, emulsion polymerization, and as templates for the synthesis of nanostructured materials.

Development of Novel Catalytic Systems

Aniline derivatives can serve as valuable precursors for the synthesis of ligands and catalysts. nih.govresearchgate.netorganic-chemistry.org The nitrogen atom of the aniline group and the oxygen atoms of the ether chain in this compound offer potential coordination sites for metal ions.

By modifying the aniline nitrogen or the aromatic ring with additional donor groups, this compound can be converted into a multidentate ligand. These ligands can then be complexed with various transition metals to form novel catalysts. The electronic properties of the aniline ring, influenced by the methyl and ethoxyethoxy substituents, along with the flexibility of the ether chain, could allow for fine-tuning of the steric and electronic environment around the metal center. This, in turn, could influence the activity and selectivity of the resulting catalyst in various organic transformations. For example, palladium complexes bearing aniline ligands have been shown to be highly active in cross-coupling reactions. nih.govorganic-chemistry.org

In some cases, the aniline derivative itself can act as a catalyst or be a key component of a catalytic system. For instance, anilines have been used in the development of organocatalysts. Future research could explore the potential of this compound and its derivatives to catalyze specific reactions, possibly through mechanisms involving hydrogen bonding or proton transfer. Furthermore, aniline-type precursors are used to create iron-nitrogen-carbon (Fe-N-C) catalysts for the oxygen reduction reaction, a critical process in fuel cells. researchgate.net The specific structure of this compound could lead to the formation of unique active sites in such catalysts.

The immobilization of catalytic species on a solid support is a crucial strategy for developing reusable and easily separable catalysts. This compound could be functionalized and then grafted onto a support material, such as silica (B1680970) or a polymer resin. The resulting supported catalyst could then be used in flow chemistry systems or batch processes, offering advantages in terms of catalyst recovery and process sustainability.

Table 2: Potential Catalytic Applications

| Application Area | Role of this compound | Potential Reactions |

|---|---|---|

| Homogeneous Catalysis | Precursor to multidentate ligands for transition metals. nih.govorganic-chemistry.org | Cross-coupling reactions, hydrogenation, oxidation. |

| Organocatalysis | As a catalyst or a component of a catalytic system. | Asymmetric synthesis, condensation reactions. |

| Heterogeneous Catalysis | Precursor for creating active sites in materials like Fe-N-C catalysts. researchgate.net | Oxygen reduction reaction, selective oxidations. |

| Supported Catalysis | As a functional molecule for immobilization onto solid supports. | Continuous flow reactions, simplified product purification. |

Deeper Theoretical Insights into Reactivity and Interactions